molecular formula C12H13BrN2O2 B2815088 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1820666-21-4

1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2815088
CAS No.: 1820666-21-4
M. Wt: 297.152
InChI Key: JJXADWCMFYFYSY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound featuring a 5-oxopyrrolidine (or pyrrolidinone) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is a privileged structure found in numerous bioactive molecules and approved pharmaceuticals, known for its diverse pharmacological potential . The compound is substituted at the 1-position with a 3-bromophenyl group and at the 3-position with an N-methylcarboxamide functional group, modifications that are commonly explored to optimize a compound's binding affinity and physicochemical properties. The 5-oxopyrrolidine core is a recognized pharmacophore in the development of novel therapeutic agents. Scientific literature indicates that derivatives of this structural class are frequently investigated for their anticancer and antimicrobial activities, particularly against challenging multidrug-resistant pathogens . Furthermore, closely related analogues, such as those with variations on the N-aryl substituent, have been studied as potential inhibitors of specific bacterial targets, including the enoyl-[acyl-carrier-protein] reductase (InhA) from Mycobacterium tuberculosis . This suggests that this compound may serve as a valuable intermediate or lead compound in antibacterial research. This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory research and experimental applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(3-bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXADWCMFYFYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its biological activities :

  • Antimicrobial Properties : Research indicates that 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing potential in inhibiting tumor growth. The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Pharmacology

The compound's interaction with biological receptors presents opportunities for pharmacological applications:

  • NMDA Receptor Modulation : As a potential NMDA receptor antagonist, this compound could be utilized in research related to neurodegenerative diseases and chronic pain management. Its peripheral activity without central nervous system effects allows it to be explored as a therapeutic agent for conditions like chronic pain without the side effects typically associated with CNS-active drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic molecules, particularly in pharmaceutical development. The unique functional groups allow for further derivatization, enabling chemists to create novel compounds with tailored properties for specific applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects at various concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through specific signaling pathways. The research highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby providing insights into its mechanism of action as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide with structurally or functionally related compounds, focusing on substituents, bioactivity, and synthesis methods:

Compound Name Key Substituents Bioactivity (IC₅₀) Key Findings References
This compound 3-Bromophenyl, N-methyl carboxamide Not reported Structural analog of bioactive pyrrolidines; bromine may enhance binding.
1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl, N-(3-methylphenyl) carboxamide Not reported Differs in aryl and carboxamide substituents; no bioactivity data provided.
N-(3-Fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide Indole-ethyl, N-(3-fluorophenyl) carboxamide Not reported Complex substituents suggest CNS or enzyme-targeting potential.
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 3-Bromophenyl, p-tolyl chalcone 422.22 μg/mL (MCF-7 cells) Moderate cytotoxicity; halogenation may improve stability.
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 3-Bromophenyl, 4-isopropylphenyl chalcone 22.41 μg/mL (MCF-7 cells) High cytotoxicity; bulky substituents enhance activity.

Key Observations:

Fluorine in N-(3-fluorophenyl)-[...]pyrrolidinecarboxamide () may enhance metabolic stability but lacks reported bioactivity data .

Role of Substituents :

  • Bulky groups (e.g., 4-isopropylphenyl in chalcone Compound 4 ) significantly reduce IC₅₀ values (22.41 μg/mL), suggesting enhanced interaction with cellular targets .
  • The absence of a methyl group in the target compound’s carboxamide (vs. 1-Cyclohexyl-N-(3-methylphenyl)-[...] in ) may alter solubility or receptor affinity .

Biological Activity

1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a bromophenyl group and a carboxamide, positions it as a subject of interest in various biological studies, particularly concerning its potential therapeutic applications.

  • Chemical Formula : C17H21BrN2O2
  • CAS Number : 1820666-21-4
  • Molecular Weight : 365.265 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : It may interact with specific cell surface receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : The compound could inhibit certain enzymes, thereby altering metabolic processes.
  • Gene Expression Modulation : It has the potential to affect gene expression through interactions with transcription factors.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. A study conducted on various 5-oxopyrrolidine derivatives demonstrated that compounds similar to this one exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The viability of these cells was notably reduced when treated with concentrations around 100 µM, showcasing its potential as an anticancer agent .

CompoundCell LineViability (%)Reference
This compoundA54966% (at 100 µM)
CisplatinA549Standard comparison

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial activities. The structural similarity to other pyrrolidine derivatives suggests potential effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Specific studies have indicated that related compounds demonstrated selective antimicrobial activity, which could be extrapolated to suggest similar properties for this compound .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies comparing this compound to established chemotherapeutics revealed that it may enhance the efficacy of existing treatments by reducing cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Studies : Research on related compounds indicated that modifications in the chemical structure could significantly affect their antimicrobial potency, suggesting that further exploration of this compound's derivatives may yield more effective agents against resistant bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructural DifferenceBiological Activity
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylateCarboxylate instead of carboxamidePotentially lower anticancer activity
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylic acidAcidic group instead of amideIncreased solubility but varied activity
1-(3-Bromophenyl)-N-methyl-5-oxopyrrolidine-3-carboxylhydrazideHydrazide group instead of carboxamideEnhanced interaction with specific targets

Q & A

Q. What techniques confirm the compound’s stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers .
  • X-ray crystallography : Resolve crystal structures to assign absolute configuration (if single crystals are obtainable) .

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